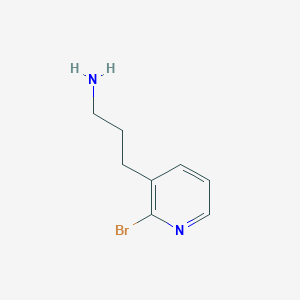![molecular formula C11H8F8O3 B13555705 [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C11H8F8O3 It is characterized by the presence of two tetrafluoroethoxy groups attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-dihydroxybenzyl alcohol+1,1,2,2-tetrafluoroethanolcatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The tetrafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde or 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Reduction: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)phenol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]acetaldehyde: Similar structure but with an acetaldehyde group.
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid: Similar structure but with an acetic acid group.
Uniqueness
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H8F8O3 |
|---|---|
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
[3,5-bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H8F8O3/c12-8(13)10(16,17)21-6-1-5(4-20)2-7(3-6)22-11(18,19)9(14)15/h1-3,8-9,20H,4H2 |
Clave InChI |
LYQQTPJQLKHVRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




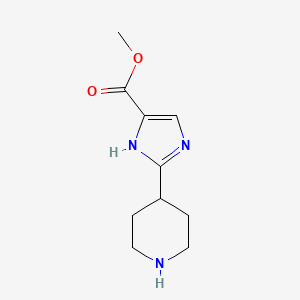
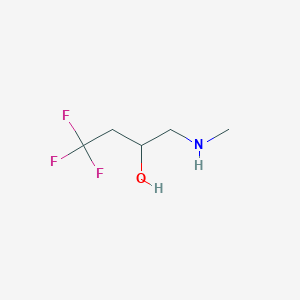
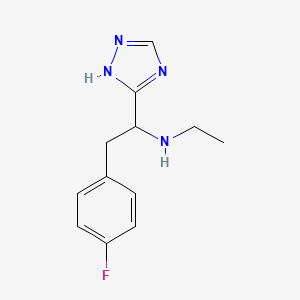
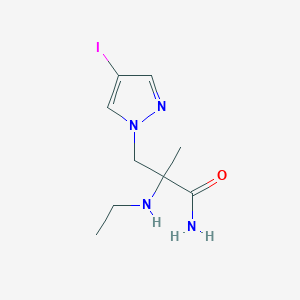
![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)

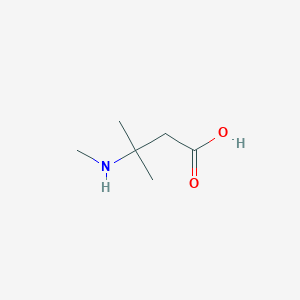
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
